Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride
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Overview
Description
Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a benzodioxan moiety, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxan Moiety: This involves the cyclization of appropriate phenolic and aldehyde precursors under acidic conditions.
Amination Reaction: The benzodioxan intermediate is then subjected to an amination reaction with a suitable amine, such as 2-methyl-1,4-benzodioxan-2-ylmethylamine.
Hydroxy Substitution: The final step involves the substitution of a hydroxyl group at the para position of the benzyl alcohol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-ethyl-2-methoxybenzyl alcohol
- 5-Amino-2-(octyloxy)benzyl alcohol
- 5-Bromo-2-methoxybenzyl alcohol
Uniqueness
Compared to these similar compounds, Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride stands out due to its benzodioxan moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
87081-20-7 |
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Molecular Formula |
C19H24ClNO4 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[(3-methyl-2H-1,4-benzodioxin-3-yl)methylamino]propyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-13(18(22)14-7-9-15(21)10-8-14)20-11-19(2)12-23-16-5-3-4-6-17(16)24-19;/h3-10,13,18,20-22H,11-12H2,1-2H3;1H |
InChI Key |
DLMLEHJKEKKHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCC2(COC3=CC=CC=C3O2)C.Cl |
Origin of Product |
United States |
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